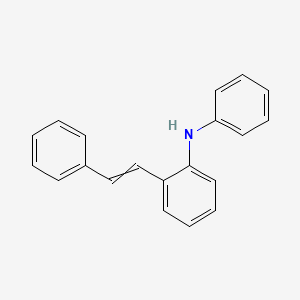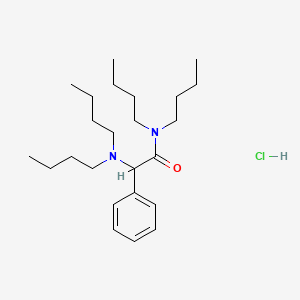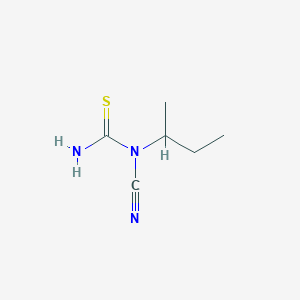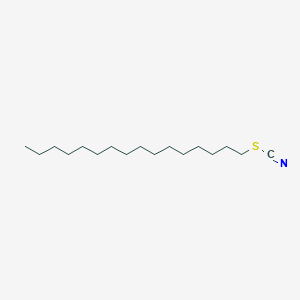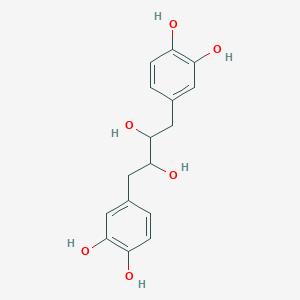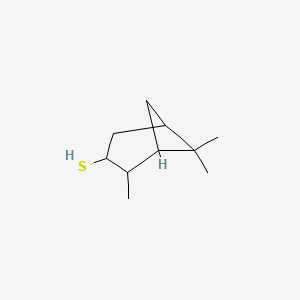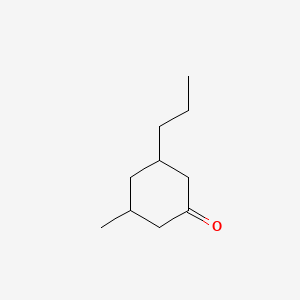
3-Methyl-5-propylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-propylcyclohexan-1-one is an organic compound with the molecular formula C10H18O. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons containing only carbon-hydrogen bonds and carbon-carbon single bonds. This compound is characterized by a cyclohexane ring substituted with a methyl group at the 3-position and a propyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-propylcyclohexan-1-one can be achieved through various methods. One common approach involves the alkylation of cyclohexanone. The reaction typically proceeds as follows:
Alkylation of Cyclohexanone: Cyclohexanone is treated with a suitable alkylating agent, such as methyl iodide and propyl bromide, in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkylating agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 3-Methyl-5-propylcyclohexene, which can be obtained from the corresponding cyclohexanone derivative through dehydrogenation.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-propylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Various nucleophiles like amines, alcohols, and thiols
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Substituted cyclohexanones
Scientific Research Applications
3-Methyl-5-propylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fragrances and flavoring agents due to its characteristic odor.
Mechanism of Action
The mechanism of action of 3-Methyl-5-propylcyclohexan-1-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different metabolites. The pathways involved may include oxidation-reduction reactions, nucleophilic substitutions, and other enzymatic transformations.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simple cycloalkane with a single carbonyl group.
3-Methylcyclohexanone: Similar structure but lacks the propyl group.
5-Propylcyclohexanone: Similar structure but lacks the methyl group.
Uniqueness
3-Methyl-5-propylcyclohexan-1-one is unique due to the presence of both methyl and propyl groups on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to its simpler analogs.
Properties
CAS No. |
67662-98-0 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-methyl-5-propylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-3-4-9-5-8(2)6-10(11)7-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
KGGLFLCEXPARDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(CC(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




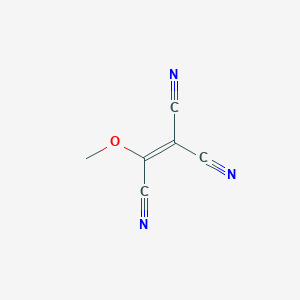
![2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B14462851.png)
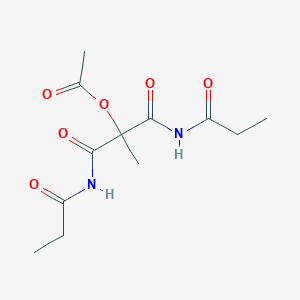
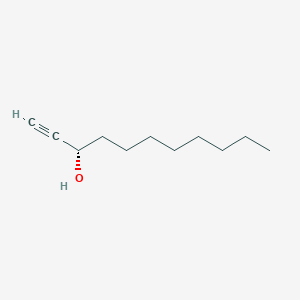

![1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14462881.png)
